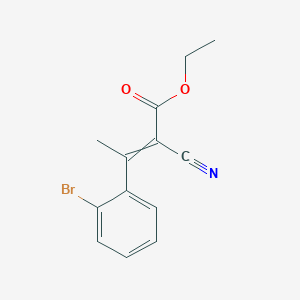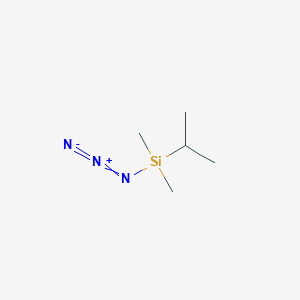
Azido(dimethyl)(propan-2-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido(dimethyl)(propan-2-yl)silane is an organosilicon compound that features an azido group attached to a silicon atom, which is also bonded to two methyl groups and an isopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Azido(dimethyl)(propan-2-yl)silane can be synthesized through a two-step process. The first step involves the preparation of the corresponding chlorosilane, which is then reacted with sodium azide to introduce the azido group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, pressure, and reactant concentrations to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Azido(dimethyl)(propan-2-yl)silane undergoes various types of chemical reactions, including:
Substitution: The azido group can be replaced by other functional groups through nucleophilic substitution reactions.
Cycloaddition: The azido group can participate in [3+2] cycloaddition reactions to form triazoles.
Common Reagents and Conditions
Common reagents used in these reactions include tin hydrides, sodium azide, and various nucleophiles. Reaction conditions often involve the use of inert atmospheres, anhydrous solvents, and controlled temperatures to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include amines, substituted silanes, and triazoles, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Azido(dimethyl)(propan-2-yl)silane has several scientific research applications:
Mécanisme D'action
The mechanism of action of azido(dimethyl)(propan-2-yl)silane involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions with alkynes to form triazoles, a process that is widely used in click chemistry . Additionally, the azido group can be reduced to an amine, which can then participate in further chemical transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to azido(dimethyl)(propan-2-yl)silane include other azido-substituted silanes, such as azido(trimethyl)silane and azido(phenyl)(dimethyl)silane .
Uniqueness
This compound is unique due to the presence of both the azido group and the isopropyl group attached to the silicon atom. This combination of functional groups imparts distinct reactivity and properties to the compound, making it valuable for specific applications in organic synthesis and materials science .
Propriétés
Numéro CAS |
110674-23-2 |
|---|---|
Formule moléculaire |
C5H13N3Si |
Poids moléculaire |
143.26 g/mol |
Nom IUPAC |
azido-dimethyl-propan-2-ylsilane |
InChI |
InChI=1S/C5H13N3Si/c1-5(2)9(3,4)8-7-6/h5H,1-4H3 |
Clé InChI |
KAVMYSIPAJXDOK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C)(C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


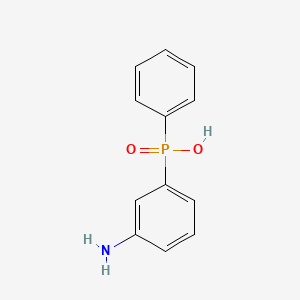
![2-{[(Naphthalen-1-yl)methoxy]methyl}-1,4,7,10-tetraoxacyclododecane](/img/structure/B14330698.png)
![Phenol, 4-chloro-2-[1-[(4-methylphenyl)imino]ethyl]-](/img/structure/B14330704.png)
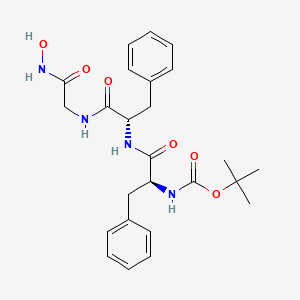
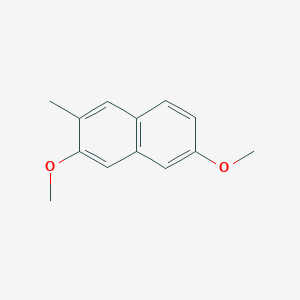
![{[1,1,1,3,3,4,4,5,5,5-Decafluoro-2-(trifluoromethyl)pentan-2-yl]sulfanyl}benzene](/img/structure/B14330735.png)
![1-(1-Benzyl-4-chloro-1H-pyrrolo[3,2-c]pyridin-2-yl)ethan-1-one](/img/structure/B14330741.png)
![1-{[(Triphenylstannyl)sulfanyl]carbonyl}piperidine](/img/structure/B14330743.png)
![Butanamide, 2-[[(1,1-dimethylethyl)amino]oxy]-3,3-dimethyl-N-phenyl-](/img/structure/B14330745.png)
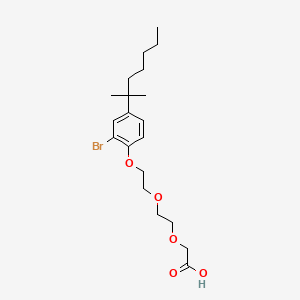
![2-[2-(Bicyclo[4.2.0]octa-1,3,5-trien-3-yl)ethenyl]naphthalene](/img/structure/B14330752.png)
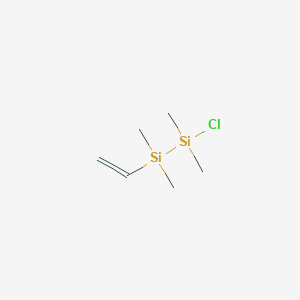
![Trimethyl[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]silane](/img/structure/B14330758.png)
